Aftobetin Hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aftobetin Hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization to introduce the amyloid-binding moiety. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is typically supplied as a powder and can be stored at -20°C for up to three years .
Chemical Reactions Analysis
Types of Reactions: Aftobetin Hydrochloride primarily undergoes binding reactions with amyloid-beta aggregates. It does not participate in typical organic reactions such as oxidation, reduction, or substitution .
Common Reagents and Conditions: The compound is used in combination with fluorescent spectroscopy devices to detect amyloid-beta aggregates. The conditions for these reactions involve topical application to the eye and subsequent imaging .
Major Products Formed: The major product formed from the reaction of this compound with amyloid-beta aggregates is a fluorescent complex that can be detected using specialized imaging equipment .
Scientific Research Applications
Aftobetin Hydrochloride has significant applications in scientific research, particularly in the early diagnosis of Alzheimer’s disease. It is used in clinical studies to detect amyloid-beta aggregates in the eye, providing a noninvasive method for early diagnosis . This compound is also being explored for its potential use in diagnosing other neurodegenerative diseases that involve amyloid-beta aggregation .
Mechanism of Action
Aftobetin Hydrochloride exerts its effects by binding to amyloid-beta aggregates in the eye. The compound’s molecular target is the amyloid-beta peptide, and its binding results in a fluorescent signal that can be detected using imaging devices . This mechanism allows for the early detection of Alzheimer’s disease by identifying amyloid-beta deposits in the eye before they are detectable in the brain .
Comparison with Similar Compounds
- ARCAM-1: Another amyloid-targeting fluorescent probe used for detecting amyloid-containing deposits in the retina .
- Amyvid: A compound used in positron emission tomography (PET) imaging to detect amyloid plaques in the brain .
Uniqueness: Aftobetin Hydrochloride is unique in its application as an ophthalmic ointment for noninvasive eye-scans. Unlike other compounds that require invasive procedures or brain imaging, this compound offers a rapid and painless method for early diagnosis of Alzheimer’s disease .
Properties
CAS No. |
1353222-83-9 |
---|---|
Molecular Formula |
C26H33ClN2O5 |
Molecular Weight |
489.0 g/mol |
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl (E)-2-cyano-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C26H32N2O5.ClH/c1-30-11-12-31-13-14-32-15-16-33-26(29)24(20-27)18-21-5-6-23-19-25(8-7-22(23)17-21)28-9-3-2-4-10-28;/h5-8,17-19H,2-4,9-16H2,1H3;1H/b24-18+; |
InChI Key |
GMWHTUNMFTUKHH-NDUABGMUSA-N |
Isomeric SMILES |
COCCOCCOCCOC(=O)/C(=C/C1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)/C#N.Cl |
SMILES |
O=C(OCCOCCOCCOC)/C(C#N)=C/C1=CC=C2C=C(N3CCCCC3)C=CC2=C1.[H]Cl |
Canonical SMILES |
COCCOCCOCCOC(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)C#N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ANCA11; ANCA11; ANCA11; NCE-11; NCE11; NCE 11; Compound #11, Aftobetin; Aftobetin Hydrochloride; Aftobetin HCl. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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